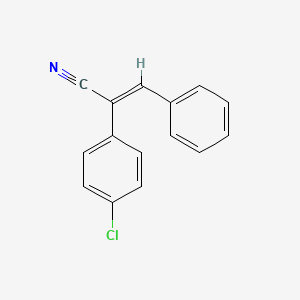

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGLLZWUWIKTAG-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-81-4 | |

| Record name | E-α-(4-Chlorophenyl)cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a member of the α,β-unsaturated nitrile family, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic and structural features imparted by the chlorophenyl and phenyl moieties, combined with the reactive nitrile group, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, demanding robust and efficient synthetic strategies for its preparation.

This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, with a focus on the widely employed Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic routes such as the Horner-Wadsworth-Emmons reaction. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and characterize this valuable chemical entity.

Primary Synthetic Route: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. For the synthesis of this compound, this involves the condensation of benzaldehyde with 4-chlorophenylacetonitrile.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, initiated by the abstraction of a proton from the active methylene group of 4-chlorophenylacetonitrile by a basic catalyst, such as piperidine. This deprotonation is facilitated by the electron-withdrawing nature of the nitrile and the phenyl ring, which stabilize the resulting carbanion.

The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate. This intermediate is subsequently protonated to yield an aldol-type adduct. The final step involves the elimination of a water molecule (dehydration) to afford the thermodynamically more stable (E)-alkene, this compound. The preference for the E-isomer is generally driven by steric factors, minimizing the repulsion between the bulky phenyl and 4-chlorophenyl groups.

An In-depth Technical Guide to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

<_ _>

Abstract

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a member of the phenylacrylonitrile class, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring two aromatic rings connected by a cyano-substituted alkene backbone, provides a versatile scaffold for developing novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, established synthetic protocols, and cytotoxic effects against various cancer cell lines, providing a foundational resource for future research and application development.

Nomenclature and Chemical Structure

Correctly identifying a compound is the bedrock of scientific inquiry. This compound is known by several names and identifiers crucial for database and literature searches.

-

IUPAC Name: (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile

-

Common Synonyms: (E)-α-(4-Chlorophenyl)cinnamonitrile, (E)-alpha-Cyano-4-chlorostilbene

-

CAS Number: 16610-81-4[1]

The "(E)" designation in the nomenclature specifies the stereochemistry of the molecule, indicating that the two larger substituent groups (the phenyl and 4-chlorophenyl rings) are on opposite sides of the carbon-carbon double bond. This trans configuration is a key structural feature influencing its biological and physical properties.

Figure 1: 2D Chemical Structure

Caption: The chemical structure highlights the 4-chlorophenyl group, the nitrile (cyano) group, and the phenyl group attached to the acrylonitrile backbone.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and quantitative analysis.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClN | [2] |

| Molecular Weight | 239.70 g/mol | [1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not consistently available in searched literature. | - |

| Solubility | Insoluble in water; Soluble in organic solvents like ether, alcohols, and acetone. | [3] |

| XLogP3 (Predicted) | 4.3 | [2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp peak around 2220-2230 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration. Bands in the 1600-1450 cm⁻¹ region would indicate C=C stretching from the aromatic rings and the alkene backbone. C-H stretching from the aromatic rings will appear around 3100-3000 cm⁻¹ , and the C-Cl stretch will be observed in the fingerprint region, typically below 800 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region, typically between δ 7.0-8.0 ppm . The protons on the phenyl and 4-chlorophenyl rings would appear as complex multiplets. A key singlet, corresponding to the vinylic proton (-C=CH-), would also be present in this region.

-

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the nitrile carbon around δ 118-120 ppm . The carbons of the alkene double bond would resonate around δ 110-150 ppm . Multiple signals corresponding to the aromatic carbons would be observed between δ 125-140 ppm .

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS spectrum would show a molecular ion peak [M]⁺ at m/z 239.0502, corresponding to the calculated exact mass for C₁₅H₁₀ClN.[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident, showing a characteristic [M+2]⁺ peak.

Synthesis and Purification

The primary and most efficient method for synthesizing phenylacrylonitriles, including the title compound, is the Knoevenagel condensation .[5] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, 4-chlorophenylacetonitrile) with an aldehyde or ketone (benzaldehyde).

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a multi-step mechanism initiated by a base. The base deprotonates the active methylene group of 4-chlorophenylacetonitrile, forming a resonance-stabilized carbanion.[6] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound.[6]

Figure 2: General workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Knoevenagel condensation methods.[7][8]

Materials:

-

4-Chlorophenylacetonitrile (1.0 equivalent)

-

Benzaldehyde (1.0 equivalent)

-

Piperidine (0.1 equivalents, catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylacetonitrile and benzaldehyde in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove residual reactants and catalyst.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Biological Activity and Therapeutic Potential

The phenylacrylonitrile scaffold is recognized for its significant biological activities, particularly its cytotoxic effects against cancer cells.[9] Numerous studies have explored derivatives of this class as potential anticancer agents.

Cytotoxicity in Cancer Cell Lines

Research on related dichlorophenylacrylonitriles has demonstrated potent growth inhibition against a panel of human cancer cell lines.[10] For instance, compounds with similar structures have shown high selectivity for estrogen receptor-positive (ER+ve) breast cancer cell lines like MCF-7.[9][10] One analog, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, exhibited a growth inhibition (GI₅₀) value of 0.127 µM against MCF-7 cells and displayed up to 543-fold selectivity compared to other non-breast cancer cell lines.[9]

While specific data for the (E)-2-(4-chlorophenyl) isomer is less prevalent, the broader class of phenylacrylonitriles consistently shows promise. These compounds are believed to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key cellular processes.[11][12]

Potential Mechanism of Action

The mechanism of action for many cytotoxic phenylacrylonitriles is an area of active investigation. Some derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular metabolism and detoxification.[13] Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may bioactivate the compound into a more cytotoxic form within the cancer cells. This bioactivation is a phenomenon that has been described in breast cancer cell populations and represents a promising strategy for tumor-selective therapy.[13]

Figure 3: A plausible mechanism of action for cytotoxic phenylacrylonitriles.

Safety and Handling

-

General Hazards: Phenylacetonitrile derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[3][14] They can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3]

Conclusion and Future Outlook

This compound is a compound with a well-defined chemical structure and accessible synthetic pathway. Its significance lies primarily in the context of the broader phenylacrylonitrile class, which has demonstrated considerable potential as a scaffold for the development of novel anticancer therapeutics. The consistent and potent cytotoxicity observed in numerous analogs warrants further investigation into this specific isomer.

Future research should focus on obtaining detailed experimental data for this compound, including its crystallographic structure, comprehensive spectroscopic profile, and a thorough evaluation of its biological activity against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action and structure-activity relationships will be critical for optimizing its therapeutic potential and guiding the design of next-generation drug candidates.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- McCluskey, A., et al. (n.d.). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm (RSC Publishing).

- BenchChem. (n.d.). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.

- ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.

- Baker, J. R., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem.

- Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure.

- ChemSafety PRO. (2016).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2025).

- TCI Chemicals. (2018).

- Abdel-Aziz, M., et al. (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH.

- Baker, J. R., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. NIH.

- Thermo Fisher Scientific. (n.d.). (O-Chlorophenyl)

- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.

- Banaras Hindu University. (n.d.).

- PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.

- ResearchGate. (n.d.).

- Smolecule. (n.d.). (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile.

- BLDpharm. (n.d.). 2-(4-Chlorophenyl)-3-phenylacrylonitrile.

- ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.

- Wang, Y., et al. (n.d.).

- PubChem. (n.d.). 2-Phenylacrylonitrile.

- PubChem. (n.d.). Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl-.

Sources

- 1. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl- (C15H10ClN) [pubchemlite.lcsb.uni.lu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile (CAS No. 3695-93-0)

This guide provides a comprehensive technical overview of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and explore its potential as a modulator of critical biological pathways implicated in cancer.

Introduction and Chemical Identity

This compound, also known as α-(p-Chlorophenyl)cinnamonitrile, is a nitrile compound featuring a stilbene-like scaffold.[1] This structural motif is prevalent in a variety of biologically active molecules, both natural and synthetic.[2] The presence of the cyano group on the ethylene bridge is a key feature that can influence the molecule's electronic properties and stereochemistry.[2]

Molecular Formula: C₁₅H₁₀ClN[4]

Molecular Weight: 239.7 g/mol [4]

Structure:

Caption: 2D Structure of this compound.

Synthesis and Spectroscopic Characterization

The primary route for synthesizing this compound and its analogs is the Knoevenagel condensation.[2][5] This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with a carbonyl compound, benzaldehyde.[6][7]

General Synthesis Protocol: Knoevenagel Condensation

The following protocol is a representative procedure based on established methods for similar phenylacrylonitrile derivatives.[2][7]

Workflow Diagram:

Sources

- 1. α-(p-Chlorophenyl)cinnamonitrile [webbook.nist.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]

- 4. (Z)-2-(4-CHLOROPHENYL)-3-PHENYLACRYLONITRILE [chemicalbook.com]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile: A Potent Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is a synthetic small molecule belonging to the class of 2,3-diaryl acrylonitriles. This class of compounds has garnered significant interest in the field of oncology due to their potent antiproliferative activities against a broad spectrum of cancer cell lines. Structurally, these compounds share a common scaffold with combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity.[1] The introduction of a cyano group on the ethylene bridge of the stilbene-like core structure serves to lock the molecule in a cis-configuration, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used for its characterization.

Molecular Target and Binding: Inhibition of Tubulin Polymerization

The primary molecular target of this compound and its analogs is β-tubulin , a subunit of the microtubule cytoskeleton.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, they represent a key target for the development of anticancer therapeutics.[3]

This compound acts as a tubulin polymerization inhibitor , binding to the colchicine binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the microtubule network. The interaction with the colchicine binding site is a hallmark of many stilbene and acrylonitrile derivatives with anticancer properties.[1][3]

Visualizing the Core Mechanism

Caption: Mechanism of Action of this compound.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events that ultimately lead to cancer cell death.

Cell Cycle Arrest at G2/M Phase

Properly functioning microtubules are essential for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division (mitosis). By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, leading to the arrest of cancer cells in the G2/M phase of the cell cycle.[4] Prolonged arrest at this stage prevents the cells from dividing and proliferating.

Induction of Apoptosis

Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis , or programmed cell death. The exact signaling cascade can vary between cell types, but it generally involves the activation of a series of cysteine-aspartic proteases known as caspases . Key players in this process include the initiator caspase-9 and the executioner caspase-3. Activation of these caspases leads to the cleavage of essential cellular proteins and ultimately, the dismantling of the cell.

Antiproliferative Activity

| Compound Class | Cancer Cell Line | Reported IC50 Range | Reference |

| 2,3-Diaryl Acrylonitrile Derivatives | BEL-7402, HeLa, HCT116 | 0.13 - 60.23 µM | [5] |

| Methoxy-substituted Phenylacrylonitriles | MCF-7 (Breast Cancer) | 34 - 44 µM | [6] |

Experimental Protocols for Mechanistic Elucidation

The following section details the key experimental workflows employed to characterize the mechanism of action of tubulin-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: A fluorescent reporter molecule is included in the reaction mixture, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity as polymerization proceeds.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a fluorescent reporter stock solution (e.g., DAPI).

-

Reconstitute lyophilized, purified tubulin protein in polymerization buffer on ice.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

-

Add the tubulin solution, GTP, and fluorescent reporter to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of the compound-treated samples to the vehicle control to determine the inhibitory effect on the rate and extent of tubulin polymerization.

-

Caption: Workflow for an In Vitro Tubulin Polymerization Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Generate dot plots to differentiate between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Step-by-Step Methodology:

-

Protein Extraction:

-

Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an HRP substrate to the membrane and detect the chemiluminescent signal.

-

Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its mechanism of action. Further investigation into the specific structure-activity relationships and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

-

Demir, S., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(33), e202301913. Available at: [Link]

-

Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 30. Available at: [Link]

-

Ma, J., Li, J., & Tian, Y. S. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 81–85. Available at: [Link]

-

Petry, F., & Ghinet, A. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry. Available at: [Link]

-

O'Boyle, N. M., et al. (2011). Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. European Journal of Medicinal Chemistry, 46(9), 4556–4564. Available at: [Link]

-

Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15(1), 2530. Available at: [Link]

-

Wieking, K., et al. (2016). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules, 21(11), 1541. Available at: [Link]

-

Rauf, A., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia, 2(2), 859-880. Available at: [Link]

-

Mourad, F. E., et al. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 323–327. Available at: [Link]

-

Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biology, 36(7), 5433–5440. Available at: [Link]

-

Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o3998–o4000. Available at: [Link]

-

Al-Mokyna, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(21), 7489. Available at: [Link]

-

Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed, 38054831. Available at: [Link]

-

El-Azab, A. S., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold linked with alkylnitrile or nicotinonitrile moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1488–1499. Available at: [Link]

-

Nair, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2470–2481. Available at: [Link]

-

Islam, M. R., et al. (2022). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Pharmaceutical Journal, 25(2), 153-163. Available at: [Link]

-

Nagy, V., et al. (2023). Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. Molecules, 28(19), 6770. Available at: [Link]

Sources

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Multifaceted Applications of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile Derivatives

Foreword

The α-cyanostilbene scaffold, characterized by a 1,2-diphenylethene core bearing a cyano group on the ethylene bridge, represents a privileged structure in both medicinal chemistry and materials science. These compounds, which can be viewed as derivatives of both stilbenes and chalcones, exhibit a remarkable range of biological activities and unique photophysical properties.[1][2] This guide focuses specifically on the (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile framework, a key substructure whose derivatives have emerged as potent anticancer and antimicrobial agents, as well as functional organic materials. We will explore the primary synthetic pathways, delve into the mechanistic underpinnings of their biological activities, and present their applications in advanced materials, providing researchers and drug development professionals with a detailed and actionable resource.

Synthesis and Mechanistic Insights

The construction of the (E)-2,3-diaryl-acrylonitrile scaffold is most efficiently achieved through the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[3][4] This method offers high yields, operational simplicity, and the ability to introduce a wide variety of substituents, making it the cornerstone for generating libraries of these derivatives.

The Knoevenagel Condensation: A Preferred Synthetic Route

The reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-(4-chlorophenyl)acetonitrile, with a substituted benzaldehyde. The choice of base and reaction conditions can be tailored to optimize yield and purity, with modern approaches favoring greener methodologies such as microwave-assisted synthesis or the use of eco-friendly catalysts.[3][4][5]

Caption: General workflow for the synthesis via Knoevenagel condensation.

Mechanistic Pathway

The causality behind this transformation is a classic example of nucleophilic addition to a carbonyl group. The process is initiated by the deprotonation of the α-carbon of the 2-(4-chlorophenyl)acetonitrile by a base, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated, typically by the solvent, to form an aldol-type adduct, which rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable (E)-alkene product.

Caption: Mechanistic steps of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: A Self-Validating System

The following protocol represents a generalized yet robust method for synthesizing derivatives of the title compound. Each step is designed for efficiency and high purity of the final product.

Objective: To synthesize this compound.

Materials:

-

2-(4-chlorophenyl)acetonitrile (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Piperidine (catalytic amount, ~0.1 eq)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chlorophenyl)acetonitrile and benzaldehyde to ethanol. The use of ethanol as a solvent is strategic as it readily dissolves the reactants and is compatible with the basic catalyst.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution. Piperidine is a sufficiently strong base to initiate the reaction without promoting significant side reactions.

-

Reaction Execution: Heat the mixture to reflux for 1-3 hours. Progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials. This checkpoint ensures the reaction is driven to completion, maximizing yield.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, being a solid with lower solubility in cold ethanol than the reactants, will precipitate. This in-situ crystallization is the first step of purification.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Final Product: The resulting solid is dried. For higher purity, recrystallization from a suitable solvent (e.g., ethanol or an ethanol-DMF mixture) can be performed to yield the final product as a crystalline solid.[6]

Applications in Medicinal Chemistry

The rigid, planar structure of the this compound core makes it an excellent scaffold for interacting with biological targets. Its derivatives have shown significant promise as both anticancer and antimicrobial agents.

Potent Anticancer Activity

Derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[7][8] The mechanism of action is often linked to the disruption of microtubule dynamics, similar to established anticancer agents like Combretastatin A-4.[9] The cyano group helps to lock the molecule in a specific geometric configuration that is favorable for binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle.[9]

| Compound ID | R-Group (Substitution on Phenyl Ring B) | Cell Line | IC₅₀ (µM) | Reference |

| 3c | 4-OCH₃ | HCT15 (Colon) | 0.34 (µg/mL) | [7] |

| 3c | 4-OCH₃ | SK-OV-3 (Ovarian) | 0.14 (µg/mL) | [7] |

| 1g2a | (Complex triazole fragment) | HCT116 (Colon) | 0.0059 | [9] |

| 1g2a | (Complex triazole fragment) | BEL-7402 (Liver) | 0.0078 | [9] |

| 5c | 4-N(CH₃)₂ (on Ring B) & N-CH₃ (on Indole) | NCI-H522 (Lung) | 0.0866 (TGI) | [8] |

| 2a | 4-OCH₃ | MCF-7 (Breast) | 44 | [10] |

| 7f | 4-F (on Pyrazole Phenyl Ring) | HCT116 (Colon) | 6.76 (µg/mL) | [11] |

Structure-Activity Relationship (SAR) Insights: Analysis of various derivatives reveals critical structural features for cytotoxicity. Electron-donating groups, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), at the para-position of the phenyl ring B (derived from the aldehyde) generally lead to enhanced anticancer activity.[7][8] This suggests that modulating the electron density of the aromatic rings is a key strategy for optimizing the potency of these compounds.

Broad-Spectrum Antimicrobial Activity

The chalcone-like α,β-unsaturated system present in these molecules is a well-known pharmacophore for antimicrobial activity. These compounds can interfere with microbial growth through various mechanisms, including reacting with cellular nucleophiles or disrupting cell membrane integrity.[1] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhi) bacteria, as well as some fungal strains.[7][12]

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 6a-g | Staphylococcus aureus | 0.4 - 0.6 | [13] |

| 6a-g | Bacillus subtilis | 0.4 - 0.6 | [13] |

| 3k | Staphylococcus aureus | - | [7] |

| 3k | Salmonella typhi | - | [7] |

| - | Escherichia coli | - | [12] |

| - | Candida albicans | - | [12] |

| (Note: Specific MIC values for some compounds were not detailed in the provided abstracts, but significant activity was reported) |

Applications in Materials Science

Beyond biomedicine, the α-cyanostilbene core is a powerful building block for advanced functional materials due to its unique photophysical properties.

Photophysical Properties and Aggregation-Induced Emission (AIE)

Many α-cyanostilbene derivatives are fluorophores that exhibit a phenomenon known as Aggregation-Induced Emission (AIE).[14][15] In dilute solutions, these molecules are often weakly fluorescent due to energy loss through intramolecular rotations. However, in an aggregated state or in the solid phase, these rotations are restricted, which closes the non-radiative decay channels and leads to a dramatic enhancement of fluorescence intensity. This "turn-on" fluorescence makes them highly valuable for various applications.

Caption: The principle of Aggregation-Induced Emission (AIE).

Stimuli-Responsive Materials

The unique electronic and structural properties of these derivatives make them responsive to external stimuli:

-

Piezochromism: Some derivatives exhibit changes in their fluorescence color in response to mechanical pressure, a property useful for pressure sensors and damage detection in materials.[16]

-

Thermochromism & Photochromism: Changes in temperature or irradiation with light can induce reversible changes in color or fluorescence, opening applications in smart inks, data storage, and anti-counterfeiting technologies.[14][15]

-

Liquid Crystals: The rigid, rod-like shape of the cyanostilbene core makes it an excellent mesogen for constructing liquid crystalline materials with fluorescent properties.[15]

Conclusion and Future Perspectives

This compound and its derivatives constitute a versatile and highly valuable class of compounds. The efficiency of the Knoevenagel condensation allows for the straightforward synthesis of diverse chemical libraries. These libraries have yielded compounds with potent, well-defined anticancer activities, primarily through the inhibition of tubulin polymerization, and broad-spectrum antimicrobial properties. Furthermore, their inherent photophysical characteristics as AIE-active fluorophores position them as leading candidates for the development of next-generation smart materials.

Future research should focus on optimizing the therapeutic index of the anticancer leads, exploring synergistic combinations with existing drugs, and expanding the application of these functional molecules in areas like bio-imaging and advanced sensor technology. The continued exploration of this privileged scaffold is certain to yield further innovations across science and technology.

References

- Stilbene stilbene shining bright: α-Cyanostilbenes as functional organic m

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (n.d.). NIH.

- New chalcone derivatives as potential antimicrobial and antioxidant agent - PubMed Central. (2021, November 5). NIH.

- Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. - ResearchGate. (n.d.).

- Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting - PubMed. (2024, October 5). NIH.

- Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative. (2020, July 21). Journal of Science & Technology.

- Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). Google Scholar.

- Piezochromism of cyanostilbene derivatives: a small structural alteration makes a big photophysical difference - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing.

- Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - MDPI. (n.d.). MDPI.

- Anticancer and antimicrobial activity of methoxy amino chalcone derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.

- Stilbenes: Applications in Chemistry, Life Sciences and Materials Science | Request PDF. (n.d.).

- Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Banaras Hindu University.

- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities - ResearchGate. (2023, December 5).

- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - ResearchGate. (2025, August 6).

- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC - NIH. (n.d.). NIH.

- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14).

- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC - PubMed Central. (n.d.). NIH.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. (n.d.). NIH.

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Piezochromism of cyanostilbene derivatives: a small structural alteration makes a big photophysical difference - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile Analogs

Abstract: This technical guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile and its analogs. These diaryl acrylonitrile scaffolds are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and valuable optical properties.[1][2][3][4] The primary focus of this document is the Knoevenagel condensation, a reliable and efficient method for constructing the core α,β-unsaturated nitrile structure. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss the analytical techniques required for structural validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important class of compounds.

Introduction & Significance

The 2,3-diaryl acrylonitrile framework represents a privileged scaffold in medicinal chemistry. The unique electronic and structural arrangement—comprising two aromatic rings, a conjugated double bond, and an electron-withdrawing nitrile group—facilitates diverse interactions with biological targets.[5] Consequently, analogs of this class have demonstrated a wide spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines, often through the inhibition of tubulin polymerization.[1][6][7][8][9] Furthermore, these compounds have been investigated for their antimicrobial, anti-inflammatory, and antimetastatic properties, making them highly valuable leads in modern drug discovery programs.[2][4][10] The stereochemistry of the central double bond is crucial, with the (E)-isomer often being the thermodynamically more stable and biologically active form.

This guide aims to provide a robust and reproducible methodology for the synthesis of these compounds, emphasizing the causality behind experimental choices to ensure both high yield and high purity.

The Knoevenagel Condensation: A Core Synthetic Strategy

The most direct and widely employed method for synthesizing (E)-2,3-diaryl acrylonitriles is the Knoevenagel condensation.[3][11] This reaction is a modification of the aldol condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12]

For the synthesis of the target analogs, the reaction involves two key components:

-

The Active Hydrogen Compound: A substituted phenylacetonitrile (e.g., 4-chlorophenylacetonitrile). The α-protons are acidic due to the electron-withdrawing effect of the adjacent nitrile group.

-

The Carbonyl Compound: A substituted benzaldehyde (e.g., benzaldehyde).

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is strong enough to deprotonate the phenylacetonitrile but not so strong as to induce self-condensation of the aldehyde.[12]

Sources

- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and t ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00113F [pubs.rsc.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Crystallography of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(4-chlorophenyl)-3-phenylacrylonitrile is a molecule of significant interest within the field of medicinal chemistry. As a derivative of the acrylonitrile scaffold, it belongs to a class of compounds recognized for their diverse biological activities, which can include antimicrobial and cytotoxic effects.[1] The nitrile group, with its unique electronic and steric properties, often plays a crucial role in the interaction of these molecules with biological targets, enhancing their therapeutic potential.[1]

Understanding the three-dimensional structure of this compound at an atomic level is paramount for elucidating its structure-activity relationship (SAR). Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise information on molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing. These crystallographic insights are invaluable for rational drug design, aiding in the optimization of lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of this compound, offering field-proven insights for researchers in drug discovery and development.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound is efficiently achieved via a Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with an aldehyde, benzaldehyde. The choice of a base is critical; a mild base like sodium hydroxide in an alcoholic solvent is typically sufficient to deprotonate the methylene group, initiating the reaction cascade that leads to the desired acrylonitrile derivative.[1][2]

The subsequent crystallization is a pivotal step, as the quality of the single crystals directly impacts the resolution and reliability of the X-ray diffraction data. Slow evaporation is a robust and commonly employed technique for growing high-quality crystals of organic compounds.[3][4] Dissolving the purified product in a suitable solvent system, such as ethanol, and allowing the solvent to evaporate slowly over several days at room temperature can yield crystals suitable for diffraction studies.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetonitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide dropwise until the solution becomes opaque.

-

Reaction Monitoring: Continue stirring the reaction mixture for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Crystallization

The following is a detailed protocol for obtaining single crystals via slow evaporation:

-

Solution Preparation: Prepare a saturated solution of the purified this compound in absolute ethanol in a clean glass vial.

-

Evaporation Setup: Cover the vial with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant room temperature.

-

Monitoring: Monitor the vial over several days for the formation of single crystals.

-

Harvesting: Once well-formed crystals are observed, carefully harvest them from the solution using a spatula or forceps.

Crystallographic Data and Structural Analysis

Single-crystal X-ray diffraction analysis provides a wealth of information about the crystal structure. The key crystallographic parameters for a representative acrylonitrile derivative are summarized in the table below. These parameters define the unit cell and the symmetry of the crystal lattice.

| Parameter | Value | Significance |

| Chemical Formula | C₁₅H₁₀ClN | Defines the elemental composition. |

| Formula Weight | 239.70 g/mol | Molar mass of the compound.[5] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.3060 | Unit cell dimension.[3] |

| b (Å) | 10.5048 | Unit cell dimension.[3] |

| c (Å) | 17.9795 | Unit cell dimension.[3] |

| β (°) | 100.598 | Unit cell angle.[3] |

| V (ų) | 1542.00 | Volume of the unit cell.[3] |

| Z | 4 | Number of molecules per unit cell.[3] |

| Dcalc (g/cm³) | 1.360 | Calculated density of the crystal.[3] |

Note: The crystallographic data presented are for a structurally similar compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, and serve as an illustrative example.[3]

Molecular Structure

The molecule this compound adopts a non-planar conformation. The two phenyl rings are twisted with respect to each other, with a significant dihedral angle between their planes. This V-shaped conformation is a common feature in related structures.[6] The acrylonitrile group is expected to be nearly planar. The presence of the electron-withdrawing chlorine atom on one phenyl ring and the nitrile group can influence the electronic distribution and reactivity of the molecule.

Diagram of the Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules of this compound are held together by a network of non-covalent interactions. C—H⋯π interactions are particularly significant in the crystal packing of similar acrylonitrile derivatives, often leading to the formation of inversion dimers.[3] In these interactions, a hydrogen atom from one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. These weak interactions, along with van der Waals forces, collectively stabilize the crystal lattice. The absence of strong hydrogen bond donors or acceptors in the molecule means that these weaker interactions play a dominant role in the crystal packing.

Diagram of Intermolecular Interactions

Caption: Schematic of C—H···π interactions leading to dimerization.

Implications for Drug Development

The crystallographic data provides critical insights that can guide the drug development process:

-

Polymorphism: The way molecules pack in a crystal can lead to different polymorphic forms, which can have different solubilities, dissolution rates, and bioavailability. Understanding the intermolecular interactions can help in predicting and controlling polymorphism.

-

Rational Drug Design: The precise knowledge of the molecule's three-dimensional shape can be used for in silico studies, such as molecular docking, to predict how it might bind to a biological target.[1] This allows for the rational design of new derivatives with improved binding affinity and selectivity.

-

Formulation Development: The physicochemical properties derived from the crystal structure, such as stability and solubility, are crucial for developing effective and stable pharmaceutical formulations.

Conclusion

The crystallographic analysis of this compound provides a foundational understanding of its molecular and supramolecular structure. The synthesis via Knoevenagel condensation is straightforward, and high-quality single crystals can be obtained through slow evaporation. The detailed structural information, including molecular conformation and intermolecular interactions, is indispensable for understanding its physicochemical properties and for guiding future efforts in the design and development of novel therapeutic agents based on the acrylonitrile scaffold.

References

-

Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. National Institutes of Health. [Link]

-

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. National Institutes of Health. [Link]

-

Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Institutes of Health. [Link]

-

Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. [Link]

-

(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. ResearchGate. [Link]

-

2-((4-Chlorophenyl)methyl)propanedinitrile. PubChem. [Link]

-

2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile. PubChem. [Link]

-

N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

-

α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

-

Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

- Preparation of phenylacetonitriles.

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

-

Synthesis of phenylacetonitrile. PrepChem. [Link]

Sources

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]

- 6. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Novel Acrylonitrile Derivative

An In-Depth Technical Guide for the In Vitro Evaluation of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile

In the landscape of drug discovery, the identification of novel molecular scaffolds with significant biological activity is a paramount objective. Acrylonitrile derivatives, a class of organic compounds characterized by a vinyl cyanide group, have garnered considerable attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. Structurally, many of these compounds, including the subject of this guide, this compound, bear a resemblance to chalcones, which are well-established precursors to flavonoids with a broad spectrum of therapeutic effects, notably as potent anti-tumor agents[4][5][6]. The α,β-unsaturated carbonyl system in chalcones is critical to their activity, and the nitrile group in acrylonitrile derivatives can act as a bioisostere, potentially engaging in similar biological interactions.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed workflow is designed to first establish its cytotoxic potential against relevant cancer cell lines and subsequently to elucidate the underlying mechanisms of action, focusing on the induction of apoptosis and cell cycle disruption—two hallmark targets of effective anticancer therapies[4][6]. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a logical, self-validating experimental cascade that enables researchers to build a robust biological profile for this promising compound.

Chemical Structure of the Target Compound: this compound

(Simplified 2D representation)

Part 1: Foundational Assessment: Determining Cytotoxic Potency

The logical first step in evaluating any potential therapeutic agent is to determine its cytotoxic activity. This foundational screen establishes the concentration range over which the compound exerts a biological effect, providing the basis for all subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability[7]. In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells[8].

Experimental Workflow: MTT Cell Viability Assay

The following workflow is designed for a 96-well plate format, which is ideal for screening multiple concentrations and cell lines simultaneously.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay[7][8][11][12]

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Cover the plate and leave it at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

The results should be summarized in a table to facilitate comparison across different cell lines and time points.

| Cell Line | Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |

| MCF-7 | Breast Cancer (ER+) | [Data] | [Data] | [Data] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | [Data] | [Data] | [Data] |

| A549 | Lung Cancer | [Data] | [Data] | [Data] |

| HCT116 | Colon Cancer | [Data] | [Data] | [Data] |

| MCF-10A | Normal Breast Epithelial | [Data] | [Data] | [Data] |

Part 2: Uncovering the Mechanism: Apoptosis Induction

Observing potent cytotoxicity prompts the next crucial question: how does the compound kill cancer cells? Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled, non-inflammatory process. Two complementary assays are essential for confirming apoptosis: Annexin V/Propidium Iodide (PI) staining to identify apoptotic cells and a caspase activity assay to measure the activation of key executioner enzymes.

A. Annexin V/PI Staining by Flow Cytometry

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[9][10]. This dual-staining method allows for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

Caption: Principle of Annexin V and PI dual-staining for apoptosis detection.

Detailed Protocol: Annexin V/PI Assay[14][15][16]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

B. Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that uses a substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7[11]. When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity[11][12][13].

Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay[17][19]

-

Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound as described for the apoptosis assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mixing: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Apoptosis and Caspase Activity

| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | - | [Data] | [Data] | 1.0 |

| Compound X | IC₅₀ | [Data] | [Data] | [Data] |

| Compound X | 2x IC₅₀ | [Data] | [Data] | [Data] |

| Positive Control | (e.g., Staurosporine) | [Data] | [Data] | [Data] |

Part 3: Probing Deeper: Cell Cycle Analysis

Many cytotoxic compounds function by interrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis[4][5]. Analyzing the DNA content of a cell population using flow cytometry is a powerful method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)[14][15]. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in each phase.

-

G0/G1 phase: Cells have a normal (2N) DNA content.

-

S phase: Cells are actively replicating DNA and have a DNA content between 2N and 4N.

-

G2/M phase: Cells have completed DNA replication and have a 4N DNA content.

Sources